molecular formula C19H13F2NOS B2934558 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide CAS No. 339096-35-4

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide

Cat. No.: B2934558
CAS No.: 339096-35-4
M. Wt: 341.38
InChI Key: TUCLJLLKQCSXBM-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of fluorine atoms and a sulfanyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

One common method involves the reaction of 4-fluorobenzonitrile with diphenylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the sulfanyl group contributes to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-fluoro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NOS/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCLJLLKQCSXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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